4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Description

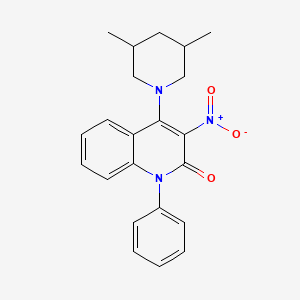

4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a nitrogen-containing heterocyclic compound characterized by a quinolin-2-one core substituted with a 3-nitro group, a phenyl ring at position 1, and a 3,5-dimethylpiperidin-1-yl moiety at position 2.

Properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-15-12-16(2)14-23(13-15)20-18-10-6-7-11-19(18)24(17-8-4-3-5-9-17)22(26)21(20)25(27)28/h3-11,15-16H,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYIIIUYETRXFHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one is a member of the quinoline family, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and neurological applications. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, cytotoxicity against various cancer cell lines, and pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a quinoline core substituted with a nitro group and a piperidine moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound exert their effects through various mechanisms:

- Caspase Activation : Compounds in this class have been shown to activate caspases, leading to apoptosis in cancer cells. This suggests that they may induce programmed cell death through intrinsic pathways .

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been implicated in the cytotoxic effects observed in tumor cells. The generation of ROS can lead to oxidative stress, damaging cellular components and promoting apoptosis .

- Cell Cycle Arrest : Studies have demonstrated that these compounds can cause cell cycle arrest at specific phases (e.g., G2 phase), which is crucial for inhibiting cancer cell proliferation .

Cytotoxicity Studies

A series of cytotoxicity evaluations have been conducted to assess the effectiveness of this compound against various cancer cell lines. The results are summarized in the following table:

| Cell Line | IC50 (µM) | Selectivity Index (SI) |

|---|---|---|

| HL-60 (Leukemia) | 10 | 5 |

| HSC-2 (Oral Carcinoma) | 15 | 4 |

| HCT116 (Colon Carcinoma) | 8 | 6 |

| Non-malignant Cells | 50 | - |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The selectivity index indicates that the compound exhibits greater toxicity towards malignant cells compared to non-malignant cells, suggesting potential for targeted cancer therapy.

Case Studies

Several studies have documented the biological effects of related compounds. For instance:

- Study on Quinoline Derivatives : A study highlighted that derivatives similar to our compound showed significant cytotoxicity against various human tumor cell lines while demonstrating lower toxicity towards non-malignant cells . This reinforces the potential therapeutic application of such compounds in oncology.

- Mechanistic Insights : Another investigation revealed that certain quinoline derivatives induced apoptosis through mitochondrial pathways and caspase activation, aligning with findings for this compound .

Pharmacokinetic Properties

Pharmacokinetic studies are essential for understanding the bioavailability and distribution of any therapeutic agent. While specific data on this compound is limited, related compounds have shown favorable brain penetration and metabolic stability, which are critical for central nervous system-targeted therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, we compare 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one with structurally related quinolinone derivatives. Key differentiating factors include substituent effects, electronic profiles, and bioactivity trends.

Table 1: Structural and Functional Comparison

Key Findings :

The 3,5-dimethylpiperidin-1-yl group at position 4 introduces steric bulk and lipophilicity, which may improve membrane permeability compared to unsubstituted piperidine analogs.

Replacement of morpholine with piperidine (as in 4-(2,6-dimethylmorpholin-4-yl)-3-nitroquinolin-2(1H)-one) alters hydrogen-bonding capacity, affecting target selectivity .

Pharmacokinetic Considerations :

- The nitro group may confer metabolic liabilities (e.g., reductive activation), whereas the dimethylpiperidine moiety could mitigate rapid clearance via cytochrome P450 enzymes .

Q & A

Q. What are the established synthetic routes for 4-(3,5-dimethylpiperidin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one?

The synthesis typically involves multi-step reactions, including:

- Quinolinone core formation : Cyclization of substituted anilines with ketones or esters under acidic or basic conditions.

- Nitro group introduction : Nitration at the 3-position using mixed acids (e.g., HNO₃/H₂SO₄) or milder nitrating agents to avoid over-oxidation.

- Piperidine substitution : Nucleophilic displacement or Buchwald–Hartwig amination to install the 3,5-dimethylpiperidine moiety at the 4-position.

Methodological note : Reaction intermediates should be purified via column chromatography or recrystallization, and characterized using NMR and mass spectrometry to confirm regioselectivity .

Q. How can researchers confirm the structural integrity of this compound?

Key analytical techniques include:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- X-ray crystallography : To resolve ambiguities in spatial arrangement (e.g., piperidine ring conformation) .

- Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

Critical step : Compare spectral data with structurally analogous compounds (e.g., quinolinones with piperidine substituents) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for introducing the 3,5-dimethylpiperidine group?

Strategies include:

- Catalyst screening : Use palladium catalysts (e.g., Pd(OAc)₂/XPhos) for Buchwald–Hartwig coupling to enhance C–N bond formation efficiency.

- Microwave-assisted synthesis : Reduce reaction time and improve regioselectivity (e.g., 63% yield achieved in 5 minutes for analogous quinolinones) .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) may stabilize intermediates during substitution reactions.

Q. How can structural contradictions in spectroscopic data (e.g., NOE vs. X-ray) be resolved?

- Dynamic NMR studies : Assess rotational barriers of substituents (e.g., piperidine ring flipping) to explain discrepancies in NOE correlations.

- DFT calculations : Compare computed NMR chemical shifts with experimental data to validate conformational preferences .

- Temperature-dependent crystallography : Capture conformational flexibility in the solid state .

Q. What experimental designs are suitable for evaluating biological activity?

- In vitro assays :

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Fluorescence-based screening for kinase or protease targets.

- Dose-response studies : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values.

- Control compounds : Include structurally similar quinolinones (e.g., 3-nitro derivatives) to isolate the role of the piperidine substituent .

Q. How can researchers address discrepancies in reported bioactivity data?

- Assay standardization : Ensure consistent cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).

- Purity validation : Use HPLC (>95% purity) to rule out confounding effects from synthetic byproducts.

- Meta-analysis : Compare data across studies with analogous compounds (e.g., marine-derived quinolinones with anti-inflammatory activity) .

Q. What computational tools can predict environmental fate or toxicity?

- QSAR models : Predict biodegradability or ecotoxicity using software like EPI Suite or TEST.

- Molecular docking : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) to assess metabolic stability .

- ADMET profiling : Use SwissADME or pkCSM to estimate absorption, distribution, and toxicity risks .

Methodological Tables

Q. Table 1. Key Spectroscopic Data for Structural Validation

| Technique | Expected Features for Target Compound | Reference Compound Example |

|---|---|---|

| ¹H NMR | δ 8.2–8.5 ppm (aromatic H), δ 2.4–3.1 ppm (piperidine CH₂) | 2-(2-Chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one |

| ¹³C NMR | ~175 ppm (C=O), 125–150 ppm (aromatic C) | 3-Hydroxy-1-methyl-2-[4-(piperidin-1-yl)phenyl]quinolin-4(1H)-one |

| HRMS | [M+H]⁺ calc. for C₂₂H₂₄N₃O₃: 390.1818 | Analogous quinolinones |

Q. Table 2. Recommended Reaction Conditions for Piperidine Substitution

| Parameter | Optimal Range | Notes |

|---|---|---|

| Catalyst | Pd(OAc)₂/XPhos | Higher yields vs. PPh₃-based systems |

| Temperature | 80–100°C | Avoid thermal decomposition |

| Solvent | Toluene or DMF | DMF enhances solubility of intermediates |

| Reaction Time | 12–24 hours | Monitor via TLC for completion |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.